molecular formula C17H15FN2OS B2924503 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892854-25-0

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2924503
CAS No.: 892854-25-0
M. Wt: 314.38
InChI Key: QLIIOJXKNXFQHQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide ( 892854-25-0) is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its diverse and potent biological activities . This compound features a molecular formula of C17H15FN2OS and a molecular weight of 314.38 g/mol . It is supplied as a high-purity material, intended for research applications. Benzothiazole derivatives are a prominent area of investigation in medicinal chemistry, particularly in the development of novel anti-tumor agents . Research indicates that compounds sharing this core structure demonstrate promising dual-action activity, simultaneously targeting cancer cell proliferation and the chronic inflammatory processes that facilitate tumor development and progression . The anti-inflammatory activity is often mediated through the significant reduction of key pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, structurally related benzothiazole compounds have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), suggesting potential as valuable pharmacological tools in neuropharmacological research . The primary mechanism of action for the anticancer effects of active benzothiazole derivatives may involve the induction of apoptosis, cell cycle arrest, inhibition of cell migration, and the simultaneous suppression of critical signaling pathways like AKT and ERK . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

3-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10(2)11-6-7-14-15(9-11)22-17(19-14)20-16(21)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIOJXKNXFQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or antitumor effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents on Benzamide Substituents on Thiazole/Related Ring Key Properties Biological Relevance
3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide 3-Fluoro 6-Isopropyl (benzo[d]thiazole) High lipophilicity, moderate steric bulk Potential kinase/GPCR modulation
3-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (Compound 7i, ) 3-Fluoro 6-Methoxy (indeno-thiazole) Planar indeno ring system, increased rigidity SARS-CoV-2 inhibition (34% yield)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () None 6-Amino (benzo[d]thiazole) Polar amino group, hydrogen-bonding capability Corrosion inhibition via adsorption
4-Fluoro-N-methyl-N-(4-(3-trifluoromethylphenyl)thiazol-2-yl)benzamide (Compound 6d, ) 4-Fluoro 4-Trifluoromethylphenyl (thiazole) Strong electron-withdrawing CF₃ group, high polarity Antiviral/anticancer applications
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide () 4-Sulfonyl-piperidine 6-Fluoro (benzo[d]thiazole) Polar sulfonyl group, enhanced solubility Kinase inhibition or antimicrobial activity

Electronic and Steric Effects

  • Fluorine Position: The 3-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., Compound 6d, ), which exhibit distinct electronic environments.
  • Thiazole Substituents: 6-Isopropyl: Provides steric bulk and lipophilicity, favoring hydrophobic interactions in binding pockets. 6-Amino (): Enhances polarity and hydrogen-bonding capacity, useful in corrosion inhibition but possibly reducing cell permeability .

Physicochemical and Spectroscopic Comparisons

  • NMR Data :
    • The target compound’s ¹H NMR would likely show aromatic protons similar to 3-fluoro-N-(3-fluorophenyl)benzamide (), with complex splitting patterns due to fluorine coupling. However, the benzo[d]thiazole moiety may introduce additional deshielding effects .
    • In contrast, 6-methoxy-substituted analogs () exhibit downfield shifts for methoxy protons (~3.80 ppm), absent in the target compound .
  • Solubility: The isopropyl group in the target compound likely reduces aqueous solubility compared to sulfonyl- or amino-substituted analogs () but improves logP values for membrane penetration .

Biological Activity

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its structure, characterized by the presence of a fluorine atom and a benzo[d]thiazole moiety, suggests unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C16H16FN3OS
  • Molecular Weight : Approximately 317.38 g/mol

The fluorine atom in the compound is believed to enhance its reactivity and biological properties, making it a candidate for further pharmacological studies.

Preliminary studies indicate that this compound exhibits notable anti-cancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Interference with cell cycle progression.
  • p53 Pathway Modulation : Activation of pathways that promote apoptosis.

Research indicates that this compound may interact with cellular pathways regulating these processes, although specific interactions remain under investigation.

Anti-Cancer Activity

The compound has shown promising results against various cancer types. For instance, studies involving cell viability assays have indicated its potential efficacy against:

  • Breast Cancer Cell Lines : Induction of apoptosis in MCF-7 and MDA-MB-231 cells.
  • Leukemia Cell Lines : Effective against human T acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) with IC50 values comparable to established chemotherapeutics like doxorubicin.

A summary of biological activities observed in related compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)benzamideMethoxy substituentAnti-cancer
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamideMethoxy & FluorineEnhanced anti-cancer
N-(4-methylbenzo[d]thiazol-2-yl)benzamideMethyl substituentSimilar activity
This compound Fluorine & Isopropyl substituentNotable anti-cancer potential

The unique combination of substituents in this compound may confer distinct pharmacological properties not observed in similar compounds.

Research Findings

Recent investigations into the biological activity of this compound have focused on:

  • In vitro Studies : Assessing cytotoxicity against various cancer cell lines using assays that measure cell viability and apoptosis.
  • Molecular Docking Studies : Exploring potential interactions with biological targets, which can provide insights into its mechanism of action.

For example, a study revealed that derivatives similar to this compound exhibited greater cytotoxic activity than doxorubicin against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), demonstrating its potential as a more effective therapeutic agent .

Q & A

Basic: What are the key synthetic steps for 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves two primary steps:

Preparation of 6-isopropylbenzo[d]thiazol-2-amine : Cyclization of substituted thiourea intermediates under acidic conditions (e.g., HCl) to form the thiazole ring.

Amide Coupling : Reacting the amine with 3-fluorobenzoyl chloride in pyridine at room temperature, followed by overnight stirring .
Optimization Strategies :

  • Use sodium acetate as a catalyst to enhance coupling efficiency .
  • Purify intermediates via recrystallization (e.g., methanol) to avoid side products .
  • Monitor reaction progress with TLC and adjust reflux times to maximize yield .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks to confirm the presence of the isopropyl group (δ ~1.3 ppm for CH3, δ ~2.9 ppm for CH), fluorobenzamide (δ ~7.3–8.1 ppm for aromatic protons), and thiazole protons (δ ~7.5–8.0 ppm) .
  • FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N stretch (~1520 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C17H16FN2OS) with calculated vs. observed C, H, N, S content .

Advanced: How does the isopropyl group at position 6 influence the compound’s electronic structure and reactivity?

Answer:

  • Steric Effects : The bulky isopropyl group reduces nucleophilic attack on the thiazole ring, stabilizing the compound during reactions like oxidation or substitution .
  • Electronic Effects : Electron-donating isopropyl substituents increase electron density on the thiazole ring, potentially altering binding affinity in biological targets (e.g., enzyme active sites) .
    Methodological Insight :
    • Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and predict reactive sites .

Advanced: What in silico strategies predict the biological targets of this compound?

Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like PFOR enzyme (linked to anaerobic metabolism) due to structural similarity to nitazoxanide derivatives .
  • Pharmacophore Modeling : Identify key features (fluorobenzamide, thiazole ring) for antiviral or anticancer activity .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 interactions) .

Basic: What common reactions does this compound undergo, and how do substituents affect reactivity?

Answer:

  • Nucleophilic Substitution : The fluorine atom on the benzamide can be replaced by -OH or -NH2 under basic conditions .
  • Oxidation : Thiazole sulfur may oxidize to sulfoxide using H2O2, altering electronic properties .
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., -F) increase electrophilicity of the benzamide carbonyl, enhancing reactivity toward nucleophiles .
    • Bulky substituents (e.g., isopropyl) reduce reaction rates in sterically hindered environments .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Analog Design : Synthesize derivatives with modified substituents (e.g., 4-fluoro vs. 3-fluoro benzamide) and assess potency against cancer cell lines (e.g., MTT assay) .
  • Key Parameters :
    • Lipophilicity : Introduce alkyl chains to improve membrane permeability (logP optimization) .
    • Hydrogen Bonding : Replace fluorine with -NH2 to enhance target binding (e.g., kinase inhibition) .
  • Statistical Analysis : Use QSAR models to correlate structural descriptors (e.g., Hammett σ) with IC50 values .

Advanced: How can conflicting biological assay data be resolved?

Answer:

  • Orthogonal Assays : Cross-validate anticancer activity using enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis via flow cytometry) assays .
  • Purity Analysis : Confirm compound integrity with HPLC (>95% purity) to rule out impurities as confounding factors .
  • Structural Analog Comparison : Test analogs (e.g., 6-methyl vs. 6-isopropyl) to isolate substituent-specific effects .

Advanced: What computational methods elucidate reaction mechanisms for this compound?

Answer:

  • DFT Studies : Calculate transition states for key reactions (e.g., amide bond formation) using Gaussian 09 with solvent effects (e.g., PCM model for pyridine) .
  • Kinetic Isotope Effects (KIE) : Compare H/D substitution outcomes to identify rate-determining steps .
  • Molecular Dynamics (MD) : Simulate binding dynamics with target proteins (e.g., 50 ns simulations in GROMACS) to refine docking predictions .

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